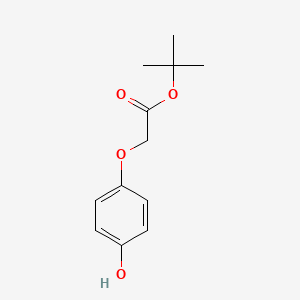

Tert-butyl 2-(4-hydroxyphenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(4-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDLJZGSVBZPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630957 | |

| Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42806-92-8 | |

| Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(4-hydroxyphenoxy)acetate (CAS No. 42806-92-8)

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(4-hydroxyphenoxy)acetate, a versatile organic compound with applications ranging from fragrance and flavoring to its potential as a key intermediate in medicinal chemistry. This document will delve into its chemical identity, synthesis, spectroscopic characterization, and potential applications in drug discovery and development, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 42806-92-8 , is an aromatic ether and ester. Its structure combines a phenol, an ether linkage, and a tert-butyl ester group. This unique combination of functional groups imparts specific chemical properties that make it a subject of interest in various chemical and biological applications. While recognized for its pleasant, mild, sweet, and floral odor, leading to its use in the cosmetic and food industries, its structural motifs—a protected carboxylic acid and a reactive phenol—suggest significant potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the phenolic hydroxyl group offers a site for further chemical modification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 42806-92-8 | N/A |

| Molecular Formula | C₁₂H₁₆O₄ | N/A |

| Molecular Weight | 224.25 g/mol | N/A |

| Appearance | Colorless liquid (predicted) | [1] |

| Odor | Mild, sweet, floral | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a modification of the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general strategy involves the reaction of hydroquinone with a protected haloacetic acid derivative, such as tert-butyl bromoacetate.

An analogous and well-documented procedure is the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate, which provides a reliable template for the synthesis of the target molecule.[2]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds by deprotonating one of the hydroxyl groups of hydroquinone with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromoacetate and displacing the bromide ion.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate and is expected to yield the desired product with minor modifications.[2]

Materials:

-

Hydroquinone

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Addition of Reagent: To the stirring suspension, add tert-butyl bromoacetate (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (tert-butyl protons) |

| ~4.50 | Singlet | 2H | -O-CH₂-C=O (methylene protons) |

| ~6.70-6.90 | Multiplet (AA'BB' system) | 4H | Aromatic protons |

| ~8.0-9.0 | Singlet (broad) | 1H | Ar-OH (phenolic proton) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~28 | Primary | -C(CH₃)₃ (tert-butyl methyl carbons) |

| ~66 | Methylene | -O-CH₂-C=O (methylene carbon) |

| ~82 | Quaternary | -C(CH₃)₃ (tert-butyl quaternary carbon) |

| ~115-120 | Aromatic CH | Aromatic carbons ortho to -OH |

| ~150-155 | Aromatic C-O | Aromatic carbons attached to oxygen |

| ~168 | Carbonyl | C=O (ester carbonyl carbon) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 2950-3000 | C-H stretch | Aliphatic C-H |

| ~1730-1750 | C=O stretch | Ester carbonyl |

| ~1250 | C-O stretch | Ether and Ester C-O |

| ~1500, ~1600 | C=C stretch | Aromatic ring |

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 224. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 amu) to give a prominent peak at m/z = 167.

Applications in Drug Development and Organic Synthesis

The chemical structure of this compound makes it a valuable intermediate in organic synthesis and drug discovery.

-

Protecting Group Strategy: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a variety of reaction conditions but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). This allows for selective reactions at the phenolic hydroxyl group.

-

Building Block for APIs: The presence of both a nucleophilic hydroxyl group and a latent carboxylic acid makes this molecule an attractive synthon. The phenolic hydroxyl can be used as a handle for introducing the molecule into a larger scaffold, for example, through etherification or esterification. A patent for a related compound, tert-butyl (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate, identifies it as a drug intermediate, highlighting the potential of this class of molecules in pharmaceutical synthesis.[3]

-

Antioxidant and Anti-inflammatory Potential: Phenolic compounds are well-known for their antioxidant properties. The hydroxyphenoxy moiety in this compound suggests that it and its derivatives could be explored for potential antioxidant and anti-inflammatory activities.[4]

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information can be inferred from related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with established utility in the fragrance industry and significant, yet to be fully explored, potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the versatility of its functional groups make it a valuable building block for the creation of more complex and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to aid researchers in leveraging this compound for their scientific endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

- Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). MDPI. Retrieved January 4, 2026, from [Link]

-

Cas 42806-92-8,this compound | lookchem. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011). Google Patents.

Sources

- 1. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 2. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tert-Butyl 2-(3-hydroxyphenoxy)acetate () for sale [vulcanchem.com]

Tert-butyl 2-(4-hydroxyphenoxy)acetate physical properties

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-(4-hydroxyphenoxy)acetate

To facilitate research and development, this technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established methodologies for property determination, ensuring a foundation of scientific integrity and practical application.

Introduction

This compound, with CAS number 42806-92-8, is a phenolic ester derivative of significant interest in organic synthesis and medicinal chemistry. The incorporation of a tert-butyl ester serves as a common protecting group for the carboxylic acid functionality, offering stability under various reaction conditions and allowing for selective deprotection under acidic treatment.[1][2] The phenolic hydroxyl group provides a reactive site for further functionalization and can influence the molecule's biological activity and solubility. This guide focuses on the core physical characteristics of this compound, providing a framework for its handling, characterization, and application in a laboratory setting.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are established, others are predicted based on the analysis of structurally similar compounds due to a lack of experimentally determined data in published literature.

| Property | Value | Source/Method |

| CAS Number | 42806-92-8 | [3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₆O₄ | [5][8] |

| Molecular Weight | 224.25 g/mol | [5][8] |

| Physical State | Colorless liquid (predicted) | [3] |

| Odor | Mild, sweet, floral (reported for similar compounds) | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and enhanced lipid solubility.[8] | Prediction based on analog |

| Predicted ¹H NMR | δ ~1.4-1.5 (s, 9H, C(CH₃)₃), ~4.5 (s, 2H, OCH₂CO), ~6.7-6.9 (m, 4H, Ar-H), ~8-9 (br s, 1H, Ar-OH) | Estimated from analogs |

| Predicted IR | ν ~3400 cm⁻¹ (O-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch) | Estimated from analogs[8] |

Structural Representation and Key Features

The chemical structure of this compound is fundamental to understanding its physical properties. The diagram below illustrates the key functional groups that dictate its chemical behavior.

Caption: Chemical structure and key functional groups of the molecule.

Experimental Protocols for Physical Property Determination

To address the absence of comprehensive experimental data, the following section details standardized protocols for determining the key physical properties of this compound. These methods are designed to be self-validating and are widely accepted in the field of chemical research.

Synthesis and Purification

A reliable synthesis is the prerequisite for accurate physical property measurement. The following protocol is adapted from established methods for similar phenolic esters.[9]

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenoxyacetic acid (1 equivalent) in a suitable solvent such as tert-butyl acetate.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reactant Addition: Add tert-butanol (1.5 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure liquid product.

Caption: Workflow for the synthesis and purification of the target compound.

Melting Point and Thermal Stability Determination

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a substance.[10][11][12][13][14]

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).

-

Use an inert nitrogen atmosphere to prevent oxidation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area of the peak.

Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability and decomposition profile of the compound.[15][16]

Protocol: Thermal Stability Analysis by TGA

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The resulting TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of decomposition.

Solubility Determination

A systematic approach is necessary to determine the solubility of the compound in various solvents.[17][18][19][20]

Protocol: Qualitative and Semi-Quantitative Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane.

-

Qualitative Assessment:

-

To a small vial, add approximately 10 mg of the compound.

-

Add the selected solvent dropwise while vortexing.

-

Observe if the compound dissolves readily. A common threshold for "soluble" is complete dissolution in approximately 0.5 mL of solvent.

-

-

Semi-Quantitative Assessment (for solvents in which the compound is soluble):

-

Accurately weigh a known amount of the compound (e.g., 100 mg) into a vial.

-

Add the solvent in measured increments (e.g., 0.1 mL) with constant agitation until the solid is completely dissolved.

-

Calculate the approximate solubility in mg/mL.

-

Conclusion

While a complete experimental profile for this compound is not yet fully documented in the public domain, this guide provides a robust framework based on its chemical structure, data from analogous compounds, and established analytical protocols. The provided methodologies for synthesis, purification, and physical property determination offer a clear path for researchers to generate the necessary data for their specific applications. As a versatile intermediate, a thorough understanding of its physical properties is crucial for its effective use in the synthesis of more complex molecules in the pharmaceutical and materials science fields.

References

-

LookChem. (n.d.). Cas 42806-92-8,this compound. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Tert-butylbenzene-1,4-diol;tert-butyl 2-(3-tert-butyl-4-hydroxyphenoxy)acetate. Retrieved from [Link]

-

ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

-

PubMed Central. (n.d.). tert-Butyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]

-

Unknown. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of tert-butyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of TBHQ, BHA e BHT. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 82 - Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of the thermogravimetric analysis (TGA) and Franz cell methods to assess dermal diffusion of volatile chemicals. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-(4-phosphanylphenoxy)acetate. Retrieved from [Link]

-

YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Cas 42806-92-8,this compound | lookchem [lookchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. 42806-92-8|this compound|BLD Pharm [bldpharm.com]

- 6. 42806-92-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 42806-92-8 | this compound - Moldb [moldb.com]

- 8. tert-Butyl 2-(3-hydroxyphenoxy)acetate () for sale [vulcanchem.com]

- 9. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Differential scanning calorimetry [cureffi.org]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of the thermogravimetric analysis (TGA) and Franz cell methods to assess dermal diffusion of volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of Tert-butyl 2-(4-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility of tert-butyl 2-(4-hydroxyphenoxy)acetate, a compound of interest in various research contexts. While specific experimental solubility data for this compound is not widely published, this document serves as a robust framework for its determination and interpretation. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its measurement, and discuss the structural attributes of this compound that are likely to govern its solubility profile.

Introduction to this compound and the Significance of Its Solubility

This compound (CAS No. 42806-92-8) is an organic molecule featuring a phenolic hydroxyl group, an ether linkage, and a tert-butyl ester.[1][2] Its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a critical parameter that dictates its handling, formulation, and ultimately its utility in both research and applied settings.

A comprehensive solubility profile in a range of solvents is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the dissolution rate and subsequent absorption, which are key determinants of a drug's in vivo performance.

-

High-Throughput Screening (HTS): Ensuring compound viability in aqueous buffers used in biological assays to avoid false negatives.

This guide will equip the researcher with the necessary knowledge and methodologies to confidently determine and interpret the solubility of this compound.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of a compound's solubility. The General Solubility Equation (GSE), developed by Yalkowsky and Valvani, is a widely used model for predicting the aqueous solubility of non-electrolytes.[3][4][5]

The GSE is expressed as:

Log S = 0.5 - 0.01(MP - 25) - LogP [6]

Where:

-

Log S is the logarithm of the molar solubility in water.

-

MP is the melting point of the compound in degrees Celsius.

-

LogP is the logarithm of the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Given the absence of these key experimental parameters, a reliable prediction of aqueous solubility using the GSE is not currently feasible. This underscores the importance of the experimental methodologies detailed in the following sections.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4][6][9] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to achieve saturation. The concentration of the dissolved compound in the supernatant is then measured.

Principle of the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the solid phase of the solute and its dissolved state in the solvent. By ensuring an excess of the solid is present, the resulting solution is considered saturated at the experimental temperature.

Sources

- 1. staging.keyorganics.net [staging.keyorganics.net]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prediction of Drug Solubility by the General Solubility Equation (GSE) | Scilit [scilit.com]

- 6. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Tert-butyl 2-(4-phosphanylphenoxy)acetate | C12H17O3P | CID 149689341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate | C13H17ClO4 | CID 16221504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Tert-butyl 2-(4-hydroxyphenoxy)acetate

Introduction

Tert-butyl 2-(4-hydroxyphenoxy)acetate is a phenolic ester derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, unequivocal structural characterization is paramount to ensure its identity, purity, and suitability for further investigation. This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the spectral interpretation of this molecule.

Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure of this compound is the cornerstone of interpreting its spectral data. The molecule consists of a para-substituted benzene ring bearing a hydroxyl group and an ether linkage to an acetate moiety, which is further esterified with a tert-butyl group. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.

Chemical reactivity of the hydroxyphenoxy group

An In-Depth Technical Guide to the Chemical Reactivity of the Hydroxyphenoxy Group

Abstract

The hydroxyphenoxy group, a common structural motif in natural products, active pharmaceutical ingredients (APIs), and industrial chemicals, possesses a rich and nuanced chemical reactivity. This guide provides a comprehensive exploration of the electronic and steric factors governing the behavior of this functional group. We delve into its primary reaction classes, including oxidation, electrophilic and nucleophilic aromatic substitution, and reactions involving the hydroxyl moiety. By synthesizing mechanistic principles with practical, field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, data presentation, and workflow visualizations are provided to bridge theoretical understanding with practical application, empowering scientists to harness and control the reactivity of hydroxyphenoxy-containing molecules.

Introduction: The Significance of the Hydroxyphenoxy Moiety

The hydroxyphenoxy group is a deceptively simple arrangement of a hydroxyl group and an ether linkage on a benzene ring. Its prevalence is a testament to its versatility. In nature, it is a cornerstone of complex molecules like lignin and numerous flavonoids, contributing to their antioxidant and structural properties. In the pharmaceutical industry, this moiety is strategically incorporated into drug molecules to modulate their pharmacological and pharmacokinetic profiles.[1] The hydroxyl group can act as a key hydrogen bond donor, enhancing interactions with biological targets, while the overall structure influences properties like solubility and metabolic stability.[2][3]

Understanding the chemical reactivity of the hydroxyphenoxy group is paramount for several reasons:

-

In Drug Design: Medicinal chemists can leverage its electronic properties to fine-tune a molecule's bioactivity and metabolic profile.[2] The group's reactivity dictates how it will behave during synthesis and what metabolic transformations it may undergo in the body.[4]

-

In Synthesis: Knowledge of its reactivity allows for the selective functionalization of the aromatic ring or the hydroxyl group, enabling the construction of complex molecular architectures.[5][6]

-

In Material Science: For polymers and other materials, the hydroxyphenoxy group can be a site for cross-linking or further modification, influencing the material's bulk properties.

This guide will dissect the fundamental principles that dictate the group's behavior, providing a robust framework for predicting and manipulating its chemical transformations.

Core Principles: Electronic and Steric Effects

The reactivity of the hydroxyphenoxy group is a direct consequence of the interplay between the electronic effects of its two key components: the hydroxyl (-OH) group and the alkoxy (-OAr) group.

-

Resonance Effect (+M): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the aromatic ring. This electron-donating resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions. This effect is powerful and is the primary driver for the group's high reactivity towards electrophiles.

-

Inductive Effect (-I): Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the attached carbon atom through the sigma bond.[7] This inductive effect is electron-withdrawing and deactivates the ring.

For the hydroxyphenoxy group, the electron-donating resonance effect of the hydroxyl group strongly outweighs its electron-withdrawing inductive effect.[8] This net effect makes the aromatic ring significantly more electron-rich than benzene, rendering it highly "activated" towards electrophilic attack.

-

Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor. This property profoundly influences the molecule's physical properties, such as boiling point and solubility, and is often critical for molecular recognition at receptor binding sites.[3] Intramolecular hydrogen bonding between the hydroxyl group and an adjacent substituent can also influence conformation and reactivity.[9]

Caption: Interplay of electronic effects in the hydroxyphenoxy group.

Key Reaction Classes and Methodologies

The net electron-donating character of the hydroxyphenoxy group makes it highly susceptible to oxidation and electrophilic aromatic substitution. Reactions at the hydroxyl group itself are also synthetically important.

Oxidation Reactions: The Antioxidant and Quinone Pathway

Phenols, and particularly hydroquinone derivatives, are readily oxidized. This reactivity is the basis for their widespread use as antioxidants. The hydroxyphenoxy group can act as a radical scavenger by donating its phenolic hydrogen atom to a free radical, forming a stable phenoxyl radical that is delocalized across the aromatic system.[10][11] This process interrupts radical chain reactions.[12]

Under stronger oxidizing conditions, the hydroxyphenoxy group can be oxidized to form quinones or hydroxyquinones.[13] This transformation is a key step in many biological processes and can also be a pathway for drug metabolism.[14]

| Oxidizing Agent | Typical Product(s) | Reaction Conditions |

| Fremy's Salt (Potassium nitrosodisulfonate) | p-Benzoquinone derivatives | Aqueous buffer (phosphate), room temperature |

| Salcomine-O₂ | p-Benzoquinone derivatives | Organic solvent (e.g., DMF, CH₃CN), O₂ atmosphere |

| o-Iodoxybenzoic acid (IBX) | Quinones, ketones (from benzylic oxidation)[15] | DMSO or other suitable solvent, room temp to mild heat |

| Hydrogen Peroxide (H₂O₂) | Hydroxyquinones, coupled products[16][17] | Can be metal-catalyzed or occur in biological systems |

| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) | Stable Phenoxyl Radical (for antioxidant assays) | Methanol or Ethanol, Spectrophotometric monitoring |

This protocol provides a method to assess the antioxidant capacity of a hydroxyphenoxy-containing compound by measuring its ability to scavenge the stable DPPH radical.

-

Preparation of DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a ~60 µM solution. Store in the dark.

-

Preparation of Test Compound: Prepare a series of dilutions of the hydroxyphenoxy compound (e.g., from 1 to 100 µg/mL) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each test compound dilution to separate wells. Add 100 µL of the DPPH stock solution to each well.

-

Control: Prepare a blank control (100 µL methanol + 100 µL DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Sources

- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 8. scielo.org.mx [scielo.org.mx]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 12. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of tert-Butyl Esters Under Different pH Conditions

Introduction: The Strategic Importance of the tert-Butyl Ester Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the carboxylic acid protecting group is a cornerstone of strategic molecular design. Among the arsenal of such groups, the tert-butyl (t-Bu) ester stands out for its unique blend of stability and selective lability. Its widespread use stems from a crucial characteristic: remarkable stability under neutral and basic conditions, coupled with a predictable and clean cleavage under acidic conditions.[1][2] This duality allows for the selective unmasking of the carboxylic acid functionality, a concept known as orthogonal protection, which is paramount in the synthesis of complex molecules with multiple sensitive functional groups.[3]

This technical guide provides a comprehensive exploration of the stability profile of tert-butyl esters across a range of pH conditions. We will delve into the mechanistic underpinnings of their acid-catalyzed cleavage, present quantitative data on their hydrolysis rates, and offer detailed, field-proven protocols for their strategic deprotection. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, practical understanding of how to effectively utilize the tert-butyl ester in their synthetic endeavors.

I. The Chemical Physics of Stability: A Tale of Two Mechanisms

The stability of a tert-butyl ester is not an absolute property but rather a dynamic interplay between the ester's inherent structure and its chemical environment. The key to understanding its pH-dependent stability lies in the two potential mechanisms of ester hydrolysis: the base-mediated BAC2 mechanism and the acid-catalyzed AAL1 mechanism.

Resilience in Basic and Neutral Media: The Fortress of Steric Hindrance

Under basic and neutral conditions (pH > 7), ester hydrolysis typically proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. However, in the case of a tert-butyl ester, the bulky tert-butyl group presents a significant steric shield, impeding the approach of the nucleophile.[4] This steric hindrance dramatically slows the rate of BAC2 hydrolysis, rendering tert-butyl esters exceptionally stable in the presence of common bases like sodium hydroxide or potassium carbonate.[5] While cleavage can be forced under harsh basic conditions (e.g., powdered KOH in THF), for most practical applications in drug development, the tert-butyl ester is considered a robust protecting group in alkaline environments.[6]

The Achilles' Heel: Acid-Catalyzed Cleavage via a Stable Carbocation

The synthetic utility of the tert-butyl ester is fully realized in its susceptibility to acid-catalyzed cleavage. This process occurs through a distinct AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism, which is favored due to the exceptional stability of the resulting tertiary carbocation.[2]

The mechanism proceeds as follows:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This increases the electrophilicity of the carbonyl carbon.

-

Carbocation Formation: The C-O bond between the acyl group and the tert-butyl group cleaves, leading to the formation of the desired carboxylic acid and a highly stable tert-butyl carbocation. This step is the rate-determining step of the reaction.

-

Quenching of the Carbocation: The tert-butyl carbocation is then quenched, typically by elimination of a proton to form isobutylene gas or by reaction with a nucleophile present in the reaction mixture.[7]

This mechanistic pathway is visualized in the following diagram:

II. Quantitative Analysis of pH-Dependent Stability

The stability of a tert-butyl ester across the pH spectrum can be quantified by its hydrolysis rate constants. The overall observed rate constant (kobs) is a composite of the rates of acid-catalyzed, neutral, and base-catalyzed hydrolysis.

kobs = kA[H+] + kN + kB[OH-]

Where:

-

kA is the second-order rate constant for acid-catalyzed hydrolysis.

-

kN is the pseudo-first-order rate constant for neutral hydrolysis.

-

kB is the second-order rate constant for base-catalyzed hydrolysis.

The following table summarizes kinetic data for the hydrolysis of tert-butyl formate, which serves as a representative model for the behavior of tert-butyl esters.

| pH Range | Dominant Mechanism | Rate Constant (at 22°C) | Half-life (at 22°C) | Reference |

| Acidic (pH < 5) | AAL1 | kA = (2.7 ± 0.5) x 10-3 M-1s-1 | ~6 hours at pH 2 | [8] |

| Neutral (pH 5-7) | Neutral Hydrolysis | kN = (1.0 ± 0.2) x 10-6 s-1 | ~5 days | [8] |

| Basic (pH > 7) | BAC2 | kB = 1.7 ± 0.3 M-1s-1 | ~8 minutes at pH 11 | [8] |

Note: The provided data is for tert-butyl formate. While the general trends are applicable to other tert-butyl esters, the absolute rates will vary depending on the specific molecular structure.

III. Strategic Deprotection: Protocols and Considerations

The selective cleavage of a tert-butyl ester is a critical step in many synthetic pathways. The choice of deprotection conditions must be carefully considered to ensure high yields and preserve the integrity of other functional groups within the molecule.

Standard Protocol: TFA-Mediated Deprotection

Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of tert-butyl esters due to its effectiveness and volatility, which simplifies workup.

Experimental Protocol: TFA-Mediated Cleavage of a tert-Butyl Ester

-

Dissolution: Dissolve the tert-butyl ester-protected compound in an anhydrous solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: In a well-ventilated fume hood, add an equal volume of TFA to the solution (resulting in a 1:1 TFA/DCM mixture). For sensitive substrates, the concentration of TFA can be reduced to 20-50%.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or, for more precise analysis, by high-performance liquid chromatography (HPLC).[9]

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.

-

Purification: The resulting carboxylic acid can be purified by crystallization, precipitation from a non-polar solvent (e.g., cold diethyl ether), or chromatography as required.

Milder Conditions and Alternative Reagents

For substrates that are sensitive to strong acids like TFA, several milder deprotection methods have been developed:

-

Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid can effectively cleave tert-butyl esters and is considered an environmentally benign option.[6]

-

Lewis Acids: Zinc bromide (ZnBr2) in a solvent like dichloromethane can be used for the chemoselective deprotection of tert-butyl esters.[2]

-

HCl in Fluoroalcohols: A solution of dilute HCl in hexafluoroisopropanol or trifluoroethanol offers a TFA-free method for the rapid cleavage of tert-butyl esters.[10][11]

The Power of Orthogonality: Selective Deprotection in Complex Molecules

The stability of tert-butyl esters to basic conditions makes them ideal for use in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS). The most prominent example is the Fmoc/tBu strategy.

In this approach:

-

The α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This group is removed by treatment with a mild base, typically piperidine.

-

The side chains of reactive amino acids (e.g., aspartic acid, glutamic acid) are protected as tert-butyl esters . These remain intact during the basic removal of the Fmoc group.

-

At the end of the synthesis, the tert-butyl esters are removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin using a strong acid cocktail, commonly containing TFA.[3][12]

This orthogonality is depicted in the following diagram:

Similarly, tert-butyl esters are orthogonal to fluoride-labile silyl ether protecting groups (e.g., TBDMS, TIPS), allowing for the selective deprotection of alcohols in the presence of protected carboxylic acids.[13][14]

IV. Conclusion: A Versatile Tool for Modern Synthesis

The tert-butyl ester is a powerful and versatile protecting group for carboxylic acids, the utility of which is rooted in its distinct stability profile across the pH spectrum. Its robustness in basic and neutral media, combined with its clean and predictable cleavage under acidic conditions, provides chemists with a reliable tool for navigating the complexities of multi-step organic synthesis. A thorough understanding of the mechanistic principles governing its stability and the practical application of various deprotection protocols, as outlined in this guide, is essential for its successful implementation in the development of novel therapeutics and other advanced materials.

V. References

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved January 4, 2026, from --INVALID-LINK--

-

A kinetic study of product cleavage reactions from the solid phase by a biocompatible and removable cleaving reagent, HCl. (2003). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

-

Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

-

1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). In Protective Groups in Organic Synthesis. Wiley.

-

Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--

-

Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved January 4, 2026, from --INVALID-LINK--

-

Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2008). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

-

The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. (1960). Acta Chemica Scandinavica. Retrieved January 4, 2026, from --INVALID-LINK--

-

pH-rate profiles for the hydrolysis of compounds 1 (△), 2 (▽), 3 (■), 4 (●), 5 (✚), and 9 (○) in aqueous solution at 37oC (μ = 0.50 M). (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

-

Experimental setup for monitoring t-butyl ester cleavage by HPLC. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--

-

Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--

-

New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2012). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

-

Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from --INVALID-LINK--

-

New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. (2012). Semantic Scholar. Retrieved January 4, 2026, from --INVALID-LINK--

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

-

The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. (1960). Acta Chemica Scandinavica. Retrieved January 4, 2026, from --INVALID-LINK--

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ChemRxiv. Retrieved January 4, 2026, from --INVALID-LINK--

-

Hydrolysis of butyl acetate. (1997). Estonian Academy Publishers. Retrieved January 4, 2026, from --INVALID-LINK--

-

Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (2001). Environmental Toxicology and Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

References

- 1. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. benchchem.com [benchchem.com]

- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 5. kirj.ee [kirj.ee]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Potential biological activities of hydroxyphenoxyacetate derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Hydroxyphenoxyacetate Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydroxyphenoxyacetate derivatives represent a promising class of phenolic compounds with a versatile chemical scaffold amenable to synthetic modification. As derivatives of both phenoxyacetic acid and natural phenols, they are attracting increasing interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Drawing on established methodologies for analogous compound classes, this document details the experimental frameworks required for their evaluation, explains the causality behind protocol choices, and offers field-proven insights to guide future research and development.

Introduction: The Hydroxyphenoxyacetate Scaffold

Hydroxyphenoxyacetate derivatives are characterized by a core structure where a hydroxy-substituted phenyl ring is linked to an acetate group via an ether bond. This scaffold combines the features of phenoxyacetic acids, some of which are known herbicides and pharmaceuticals, and polyphenols, which are widely recognized for their diverse biological activities. The position and number of hydroxyl (-OH) groups on the aromatic ring, along with the nature of the ester or amide group at the acetate terminus, are critical determinants of their physicochemical properties and biological functions.

The inherent reactivity of the hydroxyl group as a hydrogen donor and the potential for the overall structure to interact with biological macromolecules make these derivatives prime candidates for drug discovery. Their synthesis is often approached through Williamson ether synthesis, reacting a substituted hydroquinone with an alpha-haloacetate. This guide will explore the key biological activities associated with this scaffold and provide the technical foundation for their systematic investigation.

Antimicrobial Activities

Phenolic compounds are well-known for their antimicrobial properties. Hydroxyphenoxyacetate derivatives are hypothesized to exert similar effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity and electronic properties of these derivatives can be tuned by synthetic modifications to optimize their activity against a broad spectrum of pathogens.

Causality of Experimental Design

Screening for antimicrobial activity begins with determining the minimum concentration of a compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) or kills the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). The broth microdilution method is a gold-standard, quantitative technique that allows for the efficient screening of multiple compounds against various microbial strains.[1] Its advantage over diffusion-based assays (like disk diffusion) is that it provides a precise MIC value, which is crucial for structure-activity relationship (SAR) studies.[2]

Quantitative Data Summary

While specific MIC values for a wide range of hydroxyphenoxyacetate derivatives are not extensively documented, data from structurally related phenoxyacetic acid and phenoxyacetamide derivatives provide valuable benchmarks.[3][4]

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

| Phenoxyacetic Acid Derivatives | Staphylococcus aureus | 19 - 25 | [3] |

| Phenoxyacetic Acid Derivatives | M. smegmatis | 9.66 - 12.5 | [3] |

| Acylthiourea Derivatives | Gram-positive bacteria | 16 - 128 | [4] |

| Acylthiourea Derivatives | Fungi (C. albicans) | 32 - 256 | [4] |

Table 1: Representative antimicrobial activities of related phenoxy derivatives.

Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is designed to be a self-validating system by including positive, negative, and sterility controls.

-

Preparation of Microbial Inoculum: a. From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies into a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Preparation of Compound Plate: a. Prepare a stock solution of the test hydroxyphenoxyacetate derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with the assay broth to obtain a range of concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculation and Incubation: a. Add the standardized microbial inoculum to each well of the compound plate. b. Include a positive control (inoculum in broth without compound) and a negative control (broth only). c. Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] b. To confirm, a growth indicator like resazurin can be added, which changes color in the presence of viable cells.[1]

Workflow Visualization

Caption: General mechanism of DPPH radical scavenging by a phenolic antioxidant.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. [6]Derivatives of phenoxyacetamide have demonstrated potent anti-inflammatory activity, suggesting a similar potential for hydroxyphenoxyacetates. [7]

Causality of Experimental Design

A common and effective in vitro model for assessing anti-inflammatory activity uses macrophages (e.g., RAW 264.7 or THP-1 cell lines) stimulated with lipopolysaccharide (LPS). LPS activates inflammatory cascades, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). [8]Measuring the inhibition of these mediators in the presence of a test compound provides a direct indication of its anti-inflammatory potential. The Griess assay for NO and ELISA for cytokines are robust, quantitative methods for this purpose.

Quantitative Data Summary

| Compound Class | Assay | Endpoint | Activity | Reference |

| Phenoxyacetamide Derivative (3c) | Carrageenan-induced paw edema | Edema Inhibition | Significant at 50mg/kg | [6] |

| 4-Hydroxyphenylacetic acid | LPS-stimulated macrophages | Cytokine Reduction | Dose-dependent | [9] |

| Pyrrole Derivative (3f) | LPS-induced inflammation | TNF-α Reduction | Significant at 40mg/kg | [8] |

Table 3: Representative anti-inflammatory activities of related compounds.

Detailed Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages

-

Cell Culture and Seeding: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. b. Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the hydroxyphenoxyacetate derivative for 1-2 hours. Include a vehicle control (e.g., DMSO). b. After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group. c. Crucially, run a parallel plate without LPS stimulation to assess compound cytotoxicity using an MTT or similar assay, ensuring that reduced NO is not merely due to cell death.

-

Nitrite Measurement (Griess Assay): a. After incubation, collect the cell culture supernatant. b. Add 50 µL of supernatant to a new 96-well plate. c. Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark. d. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. e. Measure the absorbance at ~540 nm. f. Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Visualization

Caption: Simplified NF-κB signaling pathway activated by LPS.

Anticancer Potential

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Phenoxyacetamide and phenoxyacetic acid derivatives have shown significant cytotoxic activity against various cancer cell lines, including breast, neuroblastoma, and liver cancer. [7][10]The proposed mechanisms often involve the induction of apoptosis (programmed cell death) or cell cycle arrest.

Causality of Experimental Design

Initial screening for anticancer potential involves assessing a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. [10]This assay is cost-effective and suitable for high-throughput screening. It is essential to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity—a key characteristic of a promising drug candidate. [3]

Quantitative Data Summary

Cytotoxicity is reported as an IC50 value, the concentration that reduces cell viability by 50%.

| Compound Class | Cell Line | Activity (IC50, µM) | Reference |

| Phenoxyacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 18.2 | [6] |

| Phenoxyacetamide Derivative (3c) | SK-N-SH (Neuroblastoma) | 21.4 | [6] |

| Phenoxyacetamide Derivative (I) | HepG2 (Liver Cancer) | 1.43 | [10] |

| Podophyllotoxin Derivative (D1-1) | H1975 (Lung Cancer) | 0.10 | [11] |

| 5-Fluorouracil (Standard Drug) | HepG2 (Liver Cancer) | 5.32 | [10] |

Table 4: Representative anticancer activities of related phenoxy derivatives.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: a. Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Treat the cells with a range of concentrations of the hydroxyphenoxyacetate derivative. Include a vehicle control and a positive control (a known anticancer drug). b. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: a. Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization and Measurement: a. Remove the MTT-containing media. b. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals. c. Measure the absorbance at ~570 nm.

-

Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Determine the IC50 value by plotting cell viability against compound concentration.

Workflow Visualization

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion and Future Directions

Hydroxyphenoxyacetate derivatives present a compelling scaffold for the development of new therapeutic agents. Based on the robust biological activities observed in structurally analogous phenoxyacetic acids and phenoxyacetamides, this class of compounds holds significant potential in antimicrobial, antioxidant, anti-inflammatory, and anticancer applications. The structure-activity relationship (SAR) is a critical component of future research; systematic modification of the substitution pattern on the phenyl ring and the nature of the acetate group will be key to optimizing potency and selectivity. [12][13]Further investigations should focus on elucidating specific molecular targets and mechanisms of action, progressing promising lead compounds into more complex cellular and preclinical models.

References

-

Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2016. Retrieved from [Link]

-

El-Malah, A. A., Arisha, A. H., El-Sayad, M. A., El-Malah, M. O., & Abulkhair, H. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(5), 752. Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, J., Li, Y., Li, J., & Li, Y. (2023). Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. Journal of Natural Products, 86(7), 1835-1848. Retrieved from [Link]

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 1–11. Retrieved from [Link]

-

Zeng, Z., Li, Y., Chen, Y., Yuan, Y., Li, Y., & Li, C. (2014). 4-hydroxyphenylacetic acid attenuated inflammation and edema via suppressing HIF-1α in seawater aspiration-induced lung injury in rats. Journal of translational medicine, 12, 205. Retrieved from [Link]

-

European Patent Office. (n.d.). Synthesis of 2-\4-hydroxyphenoxy\alkanoic acids - EP 0334595 A2. Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Bernini, R., Carastro, I., Santoni, F., & Clemente, M. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(x), 3087. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from [Link]

-

Kataoka, H., Horiyama, S., Yamaki, M., Oku, H., Ishiguro, K., Katagi, T., ... & Ito, Y. (2002). Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds. Biological & Pharmaceutical Bulletin, 25(11), 1436-1441. Retrieved from [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Kuete, V. (2014). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). BMC complementary and alternative medicine, 14, 455. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Retrieved from [Link]

-

Yamabe, H., Iwasaki, M., Ieiri, I., & Nagai, H. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of antibiotics, 48(6), 524–532. Retrieved from [Link]

-

Al-Hourani, B. J., Sharma, S. K., & Sharma, P. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 60(5), 756. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant and Anti-Inflammatory Activity of Aryl-Acetic and Hydroxamic Acids as Novel Lipoxygenase Inhibitors | Request PDF. Retrieved from [Link]

-

Singh, A., & Sharma, P. K. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-cancer agents in medicinal chemistry, 16(3), 303–313. Retrieved from [Link]

-

Kumar, D., Kumar, R., & Singh, J. (2022). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Combinatorial chemistry & high throughput screening, 25(10), 1735–1753. Retrieved from [Link]

-

Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in pharmacology, 9, 649. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Retrieved from [Link]

-

Al-Hussain, S. A., & Almalki, A. J. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2262. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Antibacterial Activity and Identification of Phenolic Compounds of Ethanolic Extracts from Pseudocedrela kotschyi Scheinf Harms. Retrieved from [Link]

-

Zhuravel, I. O., & Kovalenko, S. M. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Pharmaceuticals, 12(4), 159. Retrieved from [Link]

-

Oine, T., Iwakura, H., & Fujimura, H. (1981). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Chemical & pharmaceutical bulletin, 29(12), 3522–3533. Retrieved from [Link]

-

Hrovat, A., Gazvoda, M., & Zega, A. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2111. Retrieved from [Link]

-

ResearchersLinks. (n.d.). Antibacterial and Larvicidal Activity of Ethyl Acetate Extract of Actinomycetes from Soil Samples. Retrieved from [Link]

-

Chen, Y. C., Chen, Y. H., & Hung, W. C. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 17(5), 629. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. Retrieved from [Link]

-

Abdi, G., & Hedayat, M. (2022). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Journal of experimental pharmacology, 14, 251–261. Retrieved from [Link]

-

Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2011). Antioxidant activity of the main phenolic compounds isolated from hot pepper fruit (Capsicum annuum L). Journal of food science, 76(6), C751–C756. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Exploring the Antioxidant Properties and Bioactive Compounds of Methanolic Extract of Diplocyclos palmatus Seeds. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant Activity of the Main Phenolic Compounds Isolated from Hot Pepper Fruit ( Capsicum annuum L.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-hydroxyphenylacetic acid attenuated inflammation and edema via suppressing HIF-1α in seawater aspiration-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate via Williamson Ether Synthesis

An Application Note for the Synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate

Introduction and Scientific Context

This compound is a valuable chemical intermediate, notable for its bifunctional nature, containing both a protected carboxylic acid (as a tert-butyl ester) and a free phenolic hydroxyl group. This structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored antioxidant properties.

This document provides a detailed, field-proven protocol for the synthesis of this compound. The selected synthetic strategy is the Williamson ether synthesis, a reliable and widely adopted method for forming ether linkages.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4][5]

For this synthesis, the most direct and efficient precursors are hydroquinone and tert-butyl bromoacetate. Hydroquinone serves as the source of the 4-hydroxyphenoxy moiety, while tert-butyl bromoacetate acts as the electrophilic alkylating agent to introduce the acetate portion. While the topic specifies 4-hydroxyphenylacetic acid as a starting material, a direct conversion to the target phenoxyacetate structure is not chemically feasible as it would require complex bond-rearrangement reactions. The hydroquinone-based route represents the standard and most logical approach to the target molecule. By carefully controlling the stoichiometry—using an excess of hydroquinone—we can selectively favor the desired mono-O-alkylation product over the dialkylated byproduct.

Reaction Principle and Mechanism

The core of this protocol is the Williamson ether synthesis, which operates in two conceptual steps:

-

Deprotonation: A base is used to deprotonate one of the acidic phenolic hydroxyl groups of hydroquinone. A moderately weak base, such as potassium carbonate (K₂CO₃), is ideal for this purpose as it is strong enough to form the nucleophilic phenoxide without promoting significant side reactions.[6][7]

-